(R)-tert-Butyl 3-(2-fluorobenzylamino)piperidine-1-carboxylate
Overview
Description
®-tert-Butyl 3-(2-fluorobenzylamino)piperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a fluorobenzylamino group and a tert-butyl ester. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Mechanism of Action
Target of Action
The primary targets of ®-tert-Butyl 3-(2-fluorobenzylamino)piperidine-1-carboxylate are Tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities. TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated, triggering downstream signal transduction pathways .
Biochemical Pathways
The affected pathways include Ras/Erk, PLC-γ, and PI3K/Akt, which are associated with the proliferation, differentiation, and survival of cells . These pathways are triggered once the intramembrane kinase domain of the TRKs is activated .
Pharmacokinetics
The compound has good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.
Result of Action
The compound’s action results in the inhibition of the proliferation of certain cell lines. For instance, it has been shown to inhibit the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM, together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(2-fluorobenzylamino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the coupling of a piperidine derivative with a fluorobenzylamine under appropriate reaction conditions. This is followed by the introduction of the tert-butyl ester group through esterification reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 3-(2-fluorobenzylamino)piperidine-1-carboxylate may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. Industrial production often employs advanced techniques such as automated reactors, in-line monitoring, and purification systems to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-(2-fluorobenzylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the formation of simpler derivatives.
Scientific Research Applications
®-tert-Butyl 3-(2-fluorobenzylamino)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and systems. It may serve as a probe or ligand in various assays.
Medicine: The compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs or as a tool for studying disease mechanisms.
Industry: In industrial applications, the compound is used in the development of new materials, catalysts, and other products.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ®-tert-Butyl 3-(2-fluorobenzylamino)piperidine-1-carboxylate include other piperidine derivatives with different substituents. Examples include:
- ®-tert-Butyl 3-(2-chlorobenzylamino)piperidine-1-carboxylate
- ®-tert-Butyl 3-(2-methylbenzylamino)piperidine-1-carboxylate
- ®-tert-Butyl 3-(2-bromobenzylamino)piperidine-1-carboxylate
Uniqueness
The uniqueness of ®-tert-Butyl 3-(2-fluorobenzylamino)piperidine-1-carboxylate lies in the presence of the fluorobenzylamino group, which imparts specific chemical and biological properties. This fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
tert-butyl (3R)-3-[(2-fluorophenyl)methylamino]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-6-8-14(12-20)19-11-13-7-4-5-9-15(13)18/h4-5,7,9,14,19H,6,8,10-12H2,1-3H3/t14-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYXKFMEIZHHDU-CQSZACIVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701117047 | |
Record name | 1-Piperidinecarboxylic acid, 3-[[(2-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701117047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286208-54-5 | |
Record name | 1-Piperidinecarboxylic acid, 3-[[(2-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester, (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 3-[[(2-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701117047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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